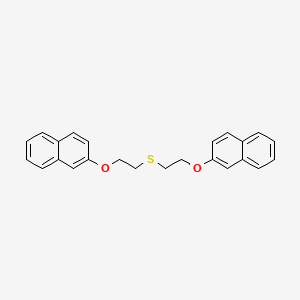
Sulfide, bis(2-(2-naphthoxy)ethyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfide, bis(2-(2-naphthoxy)ethyl): is an organic compound that features two naphthoxyethyl groups connected by a sulfide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sulfide, bis(2-(2-naphthoxy)ethyl) typically involves the reaction of 2-naphthol with an appropriate alkylating agent to form the naphthoxyethyl intermediate. This intermediate is then reacted with a sulfur-containing reagent to form the final sulfide compound. One common method is the Williamson ether synthesis, where 2-naphthol is deprotonated with a base such as sodium hydroxide to form the naphthoxide ion, which then reacts with an alkyl halide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Sulfide, bis(2-(2-naphthoxy)ethyl) can undergo various chemical reactions, including:
Oxidation: The sulfide linkage can be oxidized to form sulfoxides or sulfones.
Substitution: The naphthoxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Substitution: Strong nucleophiles like sodium hydride (NaH) can deprotonate the naphthoxy groups, allowing them to react with alkyl halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted naphthoxyethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sulfide, bis(2-(2-naphthoxy)ethyl) is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced composites .
Wirkmechanismus
The mechanism of action for sulfide, bis(2-(2-naphthoxy)ethyl) in chemical reactions typically involves nucleophilic substitution (S_N2 mechanism). The naphthoxy groups act as nucleophiles, attacking electrophilic centers in other molecules. The sulfide linkage can also undergo oxidation, leading to the formation of sulfoxides and sulfones .
Vergleich Mit ähnlichen Verbindungen
- Sulfide, bis(2-(2-phenoxy)ethyl)
- Sulfide, bis(2-(2-anisoxy)ethyl)
Uniqueness: Sulfide, bis(2-(2-naphthoxy)ethyl) is unique due to the presence of the naphthoxy groups, which provide distinct electronic and steric properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
40709-79-3 |
|---|---|
Molekularformel |
C24H22O2S |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
2-[2-(2-naphthalen-2-yloxyethylsulfanyl)ethoxy]naphthalene |
InChI |
InChI=1S/C24H22O2S/c1-3-7-21-17-23(11-9-19(21)5-1)25-13-15-27-16-14-26-24-12-10-20-6-2-4-8-22(20)18-24/h1-12,17-18H,13-16H2 |
InChI-Schlüssel |
DVPHHWUIZPNFQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCSCCOC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)

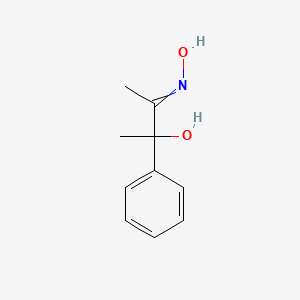
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
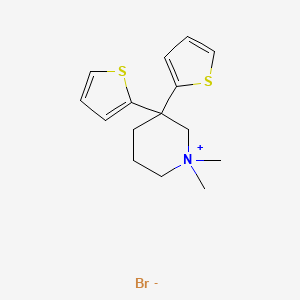
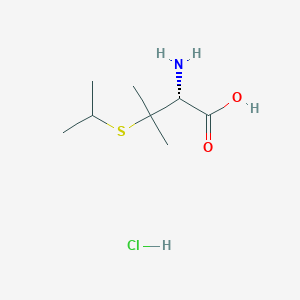
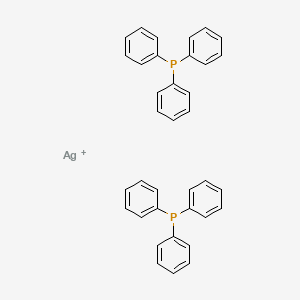
![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)





![2-[(Propan-2-yl)oxy]buta-1,3-diene](/img/structure/B14662232.png)
